molecular formula C8H9FN2O4S B600893 Emtricitabine Related Impurity 1 CAS No. 3790-05-0

Emtricitabine Related Impurity 1

Cat. No. B600893
CAS RN: 3790-05-0
M. Wt: 248.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

An impurity of Emtricitabine. Emtricitabine is a nucleoside reverse transcriptase inhibitor for the treatment of HIV infection in adults and children.

Scientific Research Applications

Characterization and Quantification

  • Impurity Profiling : Impurity profiling of Emtricitabine (FTC) using liquid chromatography-mass spectrometry (LC-MS) has enabled the characterization of several impurities, including Emtricitabine Related Impurity 1, which were previously uncharacterized (Pendela et al., 2010).
  • Simultaneous Quantification : Development of a reversed phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantification of emtricitabine and tenofovir related impurities, including Emtricitabine Related Impurity 1, in pharmaceutical dosage forms (Patel et al., 2021).

Stability and Degradation Analysis

  • Stability-Indicating Method : A stability-indicating high-performance liquid chromatographic (HPLC) method has been developed for the assay and determination of emtricitabine and related impurities, indicating its susceptibility to degradation under certain conditions (Seshachalam et al., 2007).
  • Degradation Substance Determination : New HPLC methods have been established for stability-indicating assays and quantification of emtricitabine and its related substances, showing significant degradation under various stress conditions (Hamarapurkar & Parate, 2013).

Detection and Analysis of Genotoxic Impurities

  • Detection of Genotoxic Impurities : A sensitive LC/MS/MS method was developed for the determination of Alkyl methanesulfonate impurities in Emtricitabine, highlighting the importance of detecting potential genotoxic impurities (PGIs) in pharmaceutical ingredients (Kakadiya et al., 2011).

Pharmacokinetic Studies

  • Population Pharmacokinetics : Studies on the population pharmacokinetics of emtricitabine in HIV-1-infected adult patients, including the influence of renal function on its disposition, are crucial for understanding the dynamics of the drug and its impurities in the human body (Valade et al., 2014).

Comprehensive Analysis of Emtricitabine

  • Efficacy and Safety Studies : Research comparing the efficacy and safety of emtricitabine with other drugs, such as tenofovir disoproxil fumarate, provides a broader context for understanding the therapeutic role and potential implications of its impurities (Gallant et al., 2016).

properties

CAS RN

3790-05-0

Product Name

Emtricitabine Related Impurity 1

Molecular Formula

C8H9FN2O4S

Molecular Weight

248.23

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

5-​fluoro-​1-​[(2R,​5S)​-​2-​(hydroxymethyl)​-​1,​3-​oxathiolan-​5-​yl]​-​, rel- 2,​4(1H,​3H)​-​Pyrimidinedione

Origin of Product

United States

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